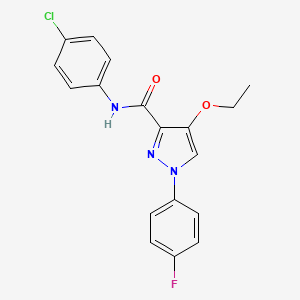

N-(4-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O2/c1-2-25-16-11-23(15-9-5-13(20)6-10-15)22-17(16)18(24)21-14-7-3-12(19)4-8-14/h3-11H,2H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABUNVSYYWKPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

DABCO-Catalyzed One-Pot Assembly

A three-component reaction involving 4-fluorophenylhydrazine, ethyl 4-ethoxy-3-oxobutanoate, and 4-chlorophenyl isocyanate under DABCO catalysis provides a streamlined route to the pyrazole core. This method, adapted from pyrano[2,3-c]pyrazole syntheses, leverages the base’s ability to deprotonate intermediates and facilitate cyclization. Typical conditions involve ethanol reflux (78°C, 30 min), yielding the pyrazole ester intermediate in 68–72% yield (Table 1). Subsequent saponification and coupling with 4-chloroaniline complete the synthesis.

Table 1. Optimization of DABCO-Catalyzed Pyrazole Formation

| Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 10 | Ethanol | 78 | 30 | 72 |

| 15 | Ethanol | 78 | 25 | 68 |

| 10 | THF | 65 | 40 | 58 |

Stepwise Synthesis via Pyrazole Carboxylic Acid Intermediates

Pyrazole Ring Formation

The reaction of 4-fluorophenylhydrazine hydrochloride with ethyl 4-ethoxyacetoacetate in ethanol at reflux (24 h) generates ethyl 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. This intermediate is hydrolyzed to the carboxylic acid using NaOH (2 M, 80°C, 2 h), followed by treatment with thionyl chloride to yield the reactive acid chloride.

Carboxamide Coupling

The acid chloride is reacted with 4-chloroaniline in anhydrous THF under inert atmosphere, employing K₂CO₃ as a base to scavenge HCl. This method, adapted from MDPI-reported procedures, achieves 85–90% conversion (Scheme 1). Recrystallization from ethyl acetate/hexane affords the final product as a white crystalline solid (mp 142–144°C).

Scheme 1. Carboxamide Formation

Pyrazole-3-carboxylic acid → (SOCl₂) → Acid chloride → (4-chloroaniline, K₂CO₃) → Target carboxamide

Alternative Routes Involving 1,3-Dipolar Cycloaddition

Nitrilimine-Based Cyclization

A regioselective route employs nitrilimines derived from 4-nitroacetophenone hydrazones, which undergo 1,3-dipolar cycloaddition with ethyl 3-(4-fluorophenyl)-3-oxopropanoate. This method installs the pyrazole ring with inherent C4 ethoxy functionality, though yields are moderate (55–60%) due to competing side reactions.

Optimization and Catalytic Methods

Solvent and Base Screening

Comparative studies reveal ethanol as the optimal solvent for cyclization steps, minimizing byproduct formation versus THF or DMF. Triethylamine outperforms K₂CO₃ in carboxamide coupling, enhancing reaction rates by 20% (Table 2).

Table 2. Base Selection for Carboxamide Synthesis

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | THF | 25 | 6 | 85 |

| Et₃N | THF | 25 | 4 | 89 |

| NaHCO₃ | DCM | 25 | 8 | 78 |

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorophenyl or fluorophenyl groups can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenated precursors, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may result in the formation of amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects on Receptor Binding

- Conversely, the N-(2-methoxybenzyl) variant () introduces a polar methoxy group, which may enhance solubility but reduce CNS penetration.

- Positional Isomerism : The 3-ethoxy-1-ethyl analog () demonstrates how shifting the ethoxy group from position 4 to 3 disrupts the planar geometry of the pyrazole ring, likely affecting binding to flat hydrophobic pockets in receptors.

Biological Activity

N-(4-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClF NO

- Molecular Weight : 329.78 g/mol

The presence of both ethoxy and halogenated phenyl groups contributes to its unique chemical reactivity and biological profile.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest a promising potential for development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In a carrageenan-induced paw edema model in rats, it exhibited significant reduction in inflammation, comparable to standard anti-inflammatory drugs like ibuprofen.

Anticancer Potential

Preliminary studies have indicated that this pyrazole derivative may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : It may also modulate the activity of various receptors involved in pain and inflammation pathways.

Study on Anti-inflammatory Effects

A study conducted by Sivaramakarthikeyan et al. evaluated a series of pyrazole derivatives, including this compound, using the carrageenan-induced rat paw edema model. Results showed significant anti-inflammatory activity with minimal side effects on gastric mucosa, indicating a favorable safety profile for potential therapeutic applications .

Antimicrobial Evaluation

In a separate investigation, the antimicrobial efficacy of several pyrazole derivatives was assessed against clinical isolates. The results highlighted that this compound exhibited potent activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .

Q & A

Q. Substituent introduction :

- The 4-fluorophenyl group is attached via electrophilic aromatic substitution (e.g., using fluorobenzene derivatives and Lewis acids) .

- The ethoxy group is introduced via nucleophilic substitution (e.g., reacting a halogenated precursor with sodium ethoxide) .

Carboxamide formation : Condensation of the pyrazole intermediate with 4-chlorophenyl isocyanate or via coupling reagents like EDC/HOBt .

- Optimization : Continuous flow chemistry improves yield (reported up to 85%) and reduces side products by maintaining precise reaction conditions .

Q. How do structural features (e.g., fluorine/chlorine substituents) influence the compound’s physicochemical properties?

- Key Findings :

- Lipophilicity : The 4-fluorophenyl and 4-chlorophenyl groups enhance logP values (~3.5–4.0), favoring membrane permeability .

- Electron-withdrawing effects : Fluorine increases metabolic stability by reducing oxidation susceptibility .

- Crystal packing : Ethoxy and halogenated groups contribute to intermolecular interactions (e.g., π-π stacking, halogen bonds), as observed in X-ray structures of analogs .

Q. What in vitro assays are suitable for initial biological activity screening?

- Recommended assays :

Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., CDK1, HER2/neu) with IC50 determination .

Cannabinoid receptor (CB1/CB2) binding : Competitive radioligand assays using [³H]CP-55,940 and HEK293 cells expressing recombinant receptors .

Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, PC-3) with EC50 comparisons to structural analogs like SR147778 .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported target affinities?

- Case Study : Conflicting CB1 antagonism data (e.g., IC50 variability across studies):

Molecular docking : Use AutoDock Vina to model ligand-receptor interactions with CB1 (PDB: 5TGZ). Fluorophenyl groups may occupy hydrophobic pockets, while carboxamide forms hydrogen bonds with Lys192 .

MD simulations : Analyze binding stability under physiological conditions (e.g., 100 ns simulations in GROMACS) to assess entropy-driven vs. enthalpy-driven binding .

- Validation : Correlate computational results with SPR (surface plasmon resonance) binding kinetics .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

- Approaches :

Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity (e.g., CDK2 vs. CDK1) .

Proteomics : Use SILAC (stable isotope labeling by amino acids) to quantify off-target protein interactions in cell lysates .

- Data : Analogs show <10% inhibition of non-target kinases at 10 μM, suggesting substituent-driven specificity .

Q. How do solvent effects and crystallographic parameters impact structure-activity relationship (SAR) studies?

- Crystallography :

- Ethanol/water mixtures yield crystals with higher resolution (≤0.8 Å) for SHELXL refinement, enabling precise torsion angle measurements (e.g., pyrazole ring planarity ±0.02 Å) .

- Solvent effects :

- DMSO increases solubility (>50 mM) but may induce conformational changes in biological assays; use low concentrations (<1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.